molecular formula C3H2N4S2 B3051175 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione CAS No. 3173-10-2

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione

Cat. No.: B3051175
CAS No.: 3173-10-2
M. Wt: 158.2 g/mol
InChI Key: DUUBMYGUBLAIQQ-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties . The unique structure of this compound, which combines the triazole and thiadiazole rings, contributes to its wide range of applications.

Future Directions

The future research directions for 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione could include further exploration of its potential applications, such as its use as a fungicide , and further investigation of its mechanism of action . Additionally, more studies could be conducted to fully understand its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione typically involves the cyclization of 4-amino-1,2,4-triazole-3-thiol with various electrophiles. Common electrophiles used in this synthesis include phenacyl bromides, hydrazonoyl halides, and chloroacetaldehyde . The reaction is usually carried out in the presence of a condensing agent such as phosphoryl chloride .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted triazolo-thiadiazole compounds .

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined triazole and thiadiazole rings, which contribute to its diverse biological activities and wide range of applications.

Properties

IUPAC Name

5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N4S2/c8-3-6-7-1-4-5-2(7)9-3/h1H,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUBMYGUBLAIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C2N1NC(=S)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403226
Record name 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3173-10-2
Record name NSC80536
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione
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Reactant of Route 6
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